(r)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring. The compound’s unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a substituted benzene derivative, such as 5-chloro-2-fluorobenzene.
Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution with an appropriate nucleophile to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions can target the amino group, converting it to various derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amino groups.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, ®-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, ®-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s chiral nature also plays a role in its mechanism, as different enantiomers can have distinct biological activities.
Comparison with Similar Compounds
Similar Compounds
(s)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol: The enantiomer of the compound with different chiral properties.
2-Amino-2-(5-chloro-2-fluorophenyl)ethanol: A racemic mixture containing both ® and (s) enantiomers.
2-Amino-2-(5-chlorophenyl)ethanol: A similar compound lacking the fluorine substituent.
Uniqueness
®-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both chlorine and fluorine substituents on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
UCNUUSOPNZCFRS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CO)N)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)F |
Origin of Product |
United States |
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